molecular formula C9H10ClN3O4S B12676292 Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate CAS No. 65243-10-9

Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate

Cat. No.: B12676292
CAS No.: 65243-10-9
M. Wt: 291.71 g/mol
InChI Key: DSUKGTNPMZEBAZ-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Introduction of the Chloroacetamido Group: This step involves the reaction of the thiazole intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

    Methoxyimino Group Addition:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamido group.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.

    Oxidation Products: Oxidized thiazole derivatives.

    Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-carboxylate: Similar structure but with a carboxylate group instead of an acetate.

    Methyl (Z)-2-(bromoacetamido)-alpha-(methoxyimino)thiazol-4-acetate: Similar structure but with a bromoacetamido group instead of chloroacetamido.

Uniqueness

Methyl (Z)-2-(chloroacetamido)-alpha-(methoxyimino)thiazol-4-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for specific interactions with biological targets, while the methoxyimino group can modulate the compound’s electronic properties.

Properties

CAS No.

65243-10-9

Molecular Formula

C9H10ClN3O4S

Molecular Weight

291.71 g/mol

IUPAC Name

methyl (2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetate

InChI

InChI=1S/C9H10ClN3O4S/c1-16-8(15)7(13-17-2)5-4-18-9(11-5)12-6(14)3-10/h4H,3H2,1-2H3,(H,11,12,14)/b13-7-

InChI Key

DSUKGTNPMZEBAZ-QPEQYQDCSA-N

Isomeric SMILES

COC(=O)/C(=N\OC)/C1=CSC(=N1)NC(=O)CCl

Canonical SMILES

COC(=O)C(=NOC)C1=CSC(=N1)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.